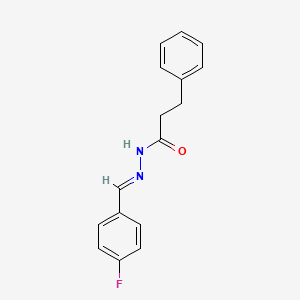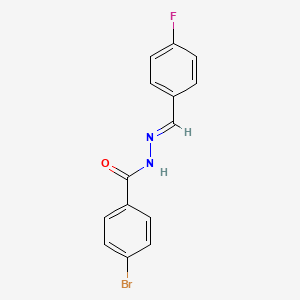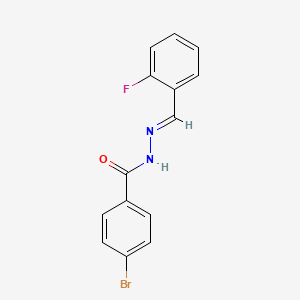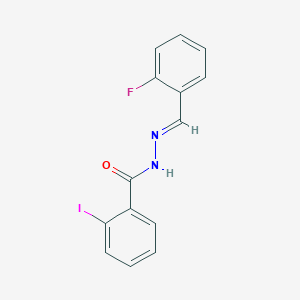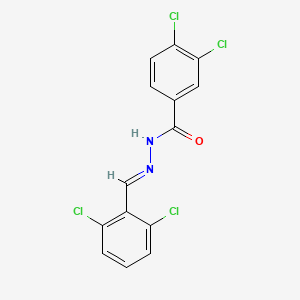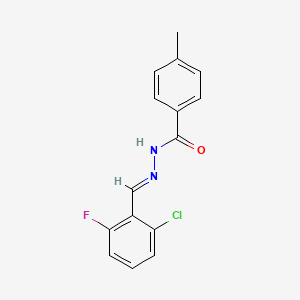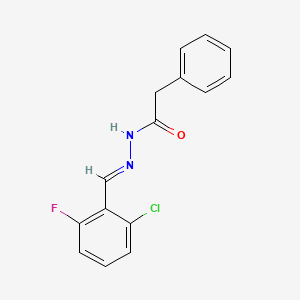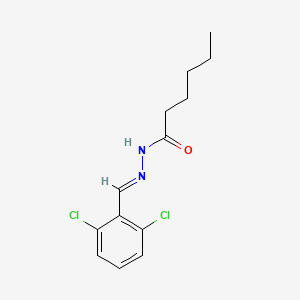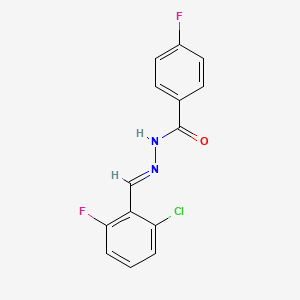
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide
Vue d'ensemble
Description
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, also known as CF33, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the hydrazide family of compounds and has shown promising results in preclinical studies as an anticancer agent.
Applications De Recherche Scientifique
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide can induce apoptosis in cancer cells and prevent their growth and proliferation. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit the activity of other proteins involved in cancer cell signaling pathways, making it a potent and versatile anticancer agent.
Biochemical and Physiological Effects:
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as arthritis. N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth, making it a potent anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity in normal cells, and potent anticancer activity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects. These limitations can be overcome by modifying the structure of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide or using it in combination with other agents.
Orientations Futures
There are several future directions for the research and development of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide. One direction is to further optimize its structure to improve its potency and selectivity for cancer cells. Another direction is to investigate its potential for combination therapy with other anticancer agents. Additionally, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide may have applications in the treatment of other diseases, such as inflammatory and autoimmune disorders. Further research is needed to fully understand the potential of N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide as a therapeutic agent.
In conclusion, N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, or N'-(2-chloro-6-fluorobenzylidene)-4-fluorobenzohydrazide, is a promising small molecule inhibitor that has shown potent anticancer activity in preclinical studies. Its simple synthesis method, low toxicity in normal cells, and versatile mechanism of action make it a promising candidate for cancer therapy. Further research is needed to fully understand its potential and optimize its structure for clinical use.
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N2O/c15-12-2-1-3-13(17)11(12)8-18-19-14(20)9-4-6-10(16)7-5-9/h1-8H,(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYZONLCBSOLIE-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-4-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



